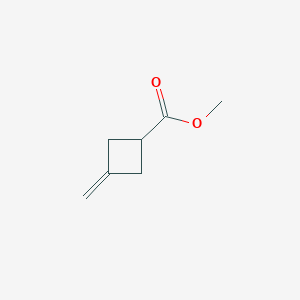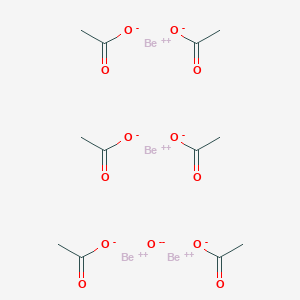
1-(Trichlormethyl)-3-(Trifluormethyl)benzol
Übersicht
Beschreibung
1-(Trichloromethyl)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H4Cl3F3 and its molecular weight is 263.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Trichloromethyl)-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trichloromethyl)-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Trifluormethylgruppe in dieser Verbindung gewinnt in der Pharmaindustrie zunehmend an Bedeutung, da sie die biologische Aktivität von Molekülen beeinflussen kann. Sie kann verwendet werden, um die metabolische Stabilität zu verändern und die Lipophilie potenzieller Medikamentenkandidaten zu beeinflussen, was sie zu einem wertvollen Baustein in der Medikamentenentwicklung macht .
Entwicklung von Pflanzenschutzmitteln
In der Entwicklung von Pflanzenschutzmitteln kann die Einarbeitung der Trifluormethylgruppe die herbiziden oder pestiziden Eigenschaften von Verbindungen verbessern. Das Vorhandensein von sowohl Trichlormethyl- als auch Trifluormethylgruppen kann zur Entwicklung neuer Pflanzenschutzmittel mit verbesserter Wirksamkeit und Umweltprofilen beitragen .
Materialwissenschaften
Dieses Benzolderivat kann in den Materialwissenschaften zur Synthese fortschrittlicher Materialien verwendet werden. Seine einzigartige chemische Struktur könnte für die Herstellung von Polymeren oder Beschichtungen mit bestimmten Eigenschaften wie erhöhter Beständigkeit gegen Abbau oder veränderter elektrischer Leitfähigkeit von Vorteil sein .
Organische Synthese
Als Baustein in der organischen Synthese kann 1-(Trichlormethyl)-3-(Trifluormethyl)benzol an verschiedenen chemischen Reaktionen beteiligt sein, um komplexe organische Moleküle zu erzeugen. Seine Reaktivität kann genutzt werden, um trifluormethylierte Motive in andere Verbindungen einzuführen .
Katalyse
Die Verbindung kann als Ligand oder Katalysator in bestimmten chemischen Reaktionen dienen. Seine Fähigkeit, reaktive Zwischenprodukte zu stabilisieren oder den Reaktionsweg zu beeinflussen, kann bei der Entwicklung neuer katalytischer Prozesse entscheidend sein .
Umweltchemie
In der Umweltchemie kann das Stabilitäts- und Reaktivitätsprofil dieser Verbindung untersucht werden, um ihr Verhalten und ihre Auswirkungen auf die Umwelt zu verstehen. Sie kann auch als Tracer oder Modellverbindung in Studien zum Umweltschicksal verwendet werden .
Analytische Chemie
Aufgrund seiner charakteristischen chemischen Struktur kann This compound als Standard- oder Referenzmaterial in verschiedenen analytischen Verfahren verwendet werden, um Instrumente zu kalibrieren oder neue analytische Methoden zu entwickeln .
Chemieunterricht
Schließlich kann diese Verbindung im Chemieunterricht als Beispiel verwendet werden, um fortgeschrittene Konzepte der organischen Chemie zu vermitteln, wie z. B. die Auswirkungen von Substituenten auf die chemische Reaktivität und die Prinzipien des Moleküldesigns .
Eigenschaften
IUPAC Name |
1-(trichloromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWWCKGHUDPXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168345 | |
| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-90-8 | |
| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16766-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trichloromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trichloromethyl)-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)benzotrichloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB5AG6Q455 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















